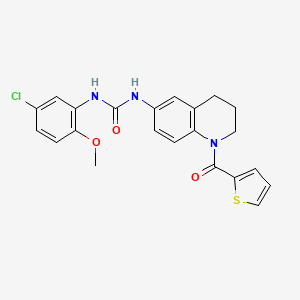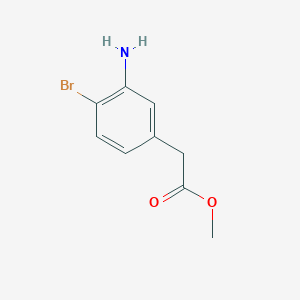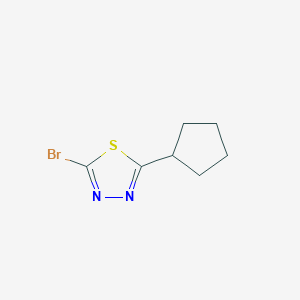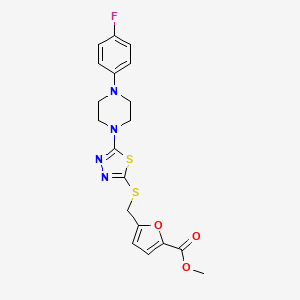
2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that contains a thiadiazole scaffold and benzamide groups . These moieties are associated with important biological properties .
Synthesis Analysis
The synthesis of similar compounds has been carried out under microwave irradiation . The derivatives were synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional method and microwave method .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a thiadiazole scaffold and benzamide groups . The NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” include the reaction of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide with various suitable aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds with 1,3,4-thiadiazole derivatives, like the one , have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
1,3,4-thiadiazole derivatives have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antifungal Agents
1,3,4-thiadiazole derivatives have also been found to have antifungal properties . This makes them a potential candidate for the development of new antifungal drugs .
Antimycobacterial Agents
These compounds have shown antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Agents
1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .
Antipsychotic Agents
These compounds have shown potential as antipsychotic agents . This suggests possible applications in the treatment of psychiatric disorders .
Antidepressant Agents
1,3,4-thiadiazole derivatives have also demonstrated antidepressant activities . This suggests potential applications in the treatment of depressive disorders .
Anticonvulsant Agents
These compounds have shown potential as anticonvulsant agents . This suggests possible applications in the treatment of seizure disorders .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-10-7-5-4-6-9(10)11(16)13-12-15-14-8(2)18-12/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIRJNFGKZKRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)




![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2424817.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)


